molecular formula C8H6ClN3O B1307621 N-(4-chlorophenyl)-N'-cyanourea CAS No. 115956-45-1

N-(4-chlorophenyl)-N'-cyanourea

Cat. No.: B1307621
CAS No.: 115956-45-1
M. Wt: 195.6 g/mol
InChI Key: IHUHHIXEUQJMFN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-cyanourea is an organic compound characterized by the presence of a chlorophenyl group and a cyanourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-cyanourea typically involves the reaction of 4-chloroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with cyanogen bromide to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-cyanourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-cyanourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-cyanourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

N-(4-chlorophenyl)-N’-cyanourea can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-N’-thiourea: Similar structure but contains a sulfur atom instead of a nitrogen atom.

    N-(4-chlorophenyl)-N’-carbamoylurea: Contains an additional carbamoyl group.

    N-(4-chlorophenyl)-N’-methylurea: Contains a methyl group instead of a cyanourea moiety.

These compounds share some chemical properties but differ in their reactivity and potential applications. N-(4-chlorophenyl)-N’-cyanourea is unique due to its cyanourea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyanourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUHHIXEUQJMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-45-1
Record name 1-(4-CHLOROPHENYL)-3-CYANOUREA
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